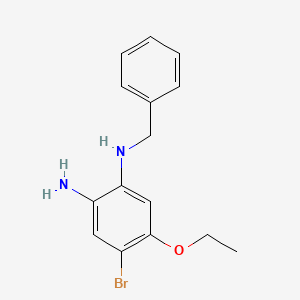

![molecular formula C16H19BrClN B581751 Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl CAS No. 1400644-86-1](/img/structure/B581751.png)

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

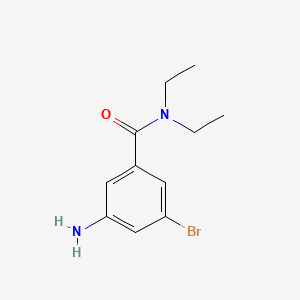

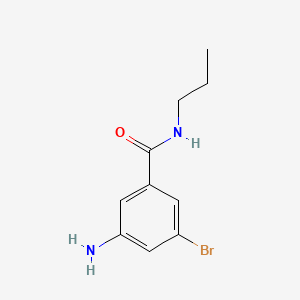

Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is a chemical compound with the CAS Number: 1400644-86-1. Its molecular weight is 340.69 g/mol and its IUPAC name is N-benzyl-2-(3-bromophenyl)propan-2-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18BrN.ClH/c1-16(2,14-9-6-10-15(17)11-14)18-12-13-7-4-3-5-8-13;/h3-11,18H,12H2,1-2H3;1H . This indicates that the compound has a benzyl group attached to a 2-(3-bromophenyl)propan-2-amine.Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.69 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl and its derivatives have been studied for their corrosion inhibition properties. For example, certain compounds were found to offer significant inhibition efficiency for mild steel in hydrochloric acid, with the efficiency varying based on the type of functional groups substituted on the benzene ring. The adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, indicating a predominant chemisorption mechanism for some derivatives (Ashassi-Sorkhabi et al., 2005), (Salarvand et al., 2017).

Catalytic Applications

The compound has been utilized in various catalytic processes. For instance, in palladium/imidazolium salt systems, it was employed for amination reactions involving aryl chlorides, aryl bromides, and aryl iodides with different nitrogen-containing substrates. This facilitated the synthesis of benzophenone imines and primary amines through acid hydrolysis (Grasa et al., 2001).

Synthesis of Heterocyclic Compounds

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl is a precursor in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles, indicating its versatility in creating pharmacologically relevant structures (Lygin & Meijere, 2009).

Polymer Modification

It has also been used in the modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation with various aliphatic and aromatic amines. These modifications enhanced the thermal stability and biological activity of the polymers, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Target of Action

Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl is a complex organic compound Compounds with similar structures, such as benzylic halides, typically interact with various biological targets via an sn1 pathway .

Mode of Action

Based on its structural similarity to benzylic halides, it may undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces a leaving group in the molecule, potentially altering the compound’s biological activity.

Biochemical Pathways

Benzylic compounds often participate in reactions at the benzylic position, which can influence various biochemical pathways .

Result of Action

Changes in the compound’s structure through reactions at the benzylic position could potentially alter its biological activity .

Propiedades

IUPAC Name |

N-benzyl-2-(3-bromophenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN.ClH/c1-16(2,14-9-6-10-15(17)11-14)18-12-13-7-4-3-5-8-13;/h3-11,18H,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYLHONHEKLBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1400644-86-1 |

Source

|

| Record name | Benzenemethanamine, 3-bromo-α,α-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)